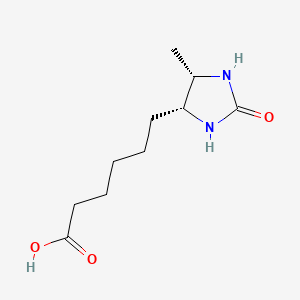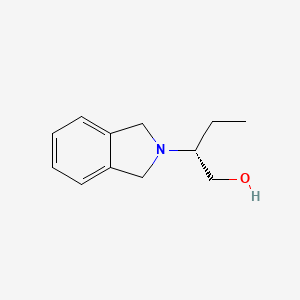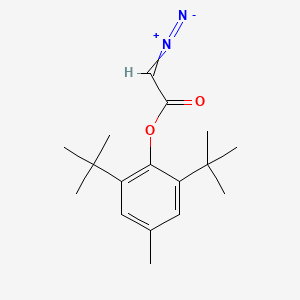
L-Cystine-13C6,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .Wissenschaftliche Forschungsanwendungen
Pathogenesis Insights and Therapeutic Perspectives in Cystinosis
Cystinosis, a metabolic disease characterized as a lysosomal storage disorder, is caused by a defect in the cystinosin transporter leading to cystine accumulation across all organs. This condition often presents with renal Fanconi syndrome, highlighting the particular vulnerability of proximal tubule cells. Despite cysteamine therapy facilitating cystine clearance, it does not correct Fanconi syndrome. Research has advanced our understanding of cystinosin's role beyond cystine transport, including its involvement in endolysosomal trafficking, autophagy, and energy balance regulation. These insights pave the way for potential new therapeutic targets, including stem cell therapy, offering hope for more effective cystinosis treatments (Cherqui & Courtoy, 2017).
Genetic Rescue Possibilities
The possibility of genetically rescuing cystinosis, a condition marked by the CTNS gene defect leading to cystinosin dysfunction and widespread tissue cystine accumulation, has been explored. Transplanted hematopoietic stem cells (HSCs) have shown promise as vehicles for delivering a functional CTNS gene, significantly reducing tissue cystine content and preserving organ function. This approach has laid the groundwork for clinical trials aiming at autologous HSC transplantation for cystinosis treatment, suggesting that genetic rescue could be an achievable goal for managing this disorder (Cherqui, 2014).
Enhanced Apoptosis in Cystinosis Pathophysiology
The involvement of lysosomal cystine in cystinosis pathophysiology, particularly through enhancing apoptosis in affected cells, has been detailed. This process, mediated through mixed disulfide formation and PKC delta involvement, offers a potential explanation for the characteristic renal tubule cell loss and subsequent renal failure in cystinosis. Identifying the molecular mechanisms underlying enhanced apoptosis may provide new therapeutic avenues to mitigate the disease's progression (Thoene, 2007).
Stable Isotopes in Clinical Research
The application of stable isotopes, such as 13C and 15N, in clinical research has grown, facilitated by improvements in isotope labeling and mass spectrometric analysis. These isotopes have enabled detailed studies of metabolic processes and disease mechanisms, offering safe and precise methodologies for investigating human physiology and pathophysiology. Their use in diagnosing and monitoring treatment responses in diseases like cystinosis represents a significant advancement in clinical research (Halliday & Rennie, 1982).
Cyclotides as Drug Design Templates
Cyclotides, characterized by their stable cystine knot structure, have garnered attention for their potential in drug design due to their bioactive properties and high stability. These plant-derived peptides, capable of targeting a range of biological activities, offer a promising framework for developing new therapeutic agents. The exploration of cyclotides illustrates the innovative use of natural compounds in pharmaceutical research, highlighting their potential in creating novel drug leads with enhanced stability and efficacy (Smith, Daly, & Craik, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1252803-65-8 |
|---|---|
Produktname |
L-Cystine-13C6,15N2 |
Molekularformel |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
Molekulargewicht |
248.24 |
Synonyme |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



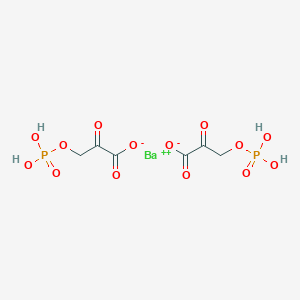
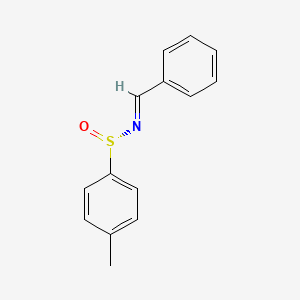
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
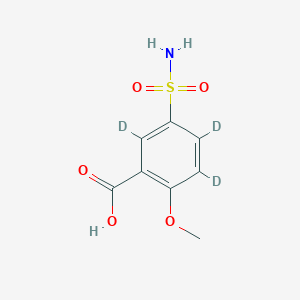
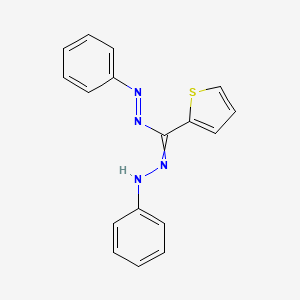
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
